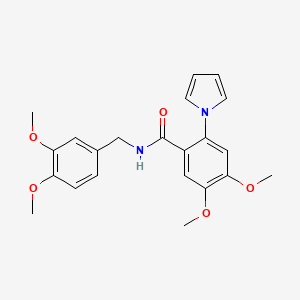

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide

Description

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a synthetic benzamide derivative characterized by a central aromatic core substituted with methoxy groups at the 4,5-positions and a 1H-pyrrol-1-yl moiety at the 2-position. The N-(3,4-dimethoxybenzyl) group is appended to the benzamide nitrogen, introducing additional methoxy substituents and aromatic bulk. This compound is structurally analogous to a series of phenethylamide derivatives synthesized for pharmacological and crystallographic studies, though its specific biological or material applications remain underexplored in the provided literature .

The pyrrole ring introduces π-electron density and hydrogen-bonding capabilities, distinguishing it from related compounds with phenyl or aliphatic substituents.

Properties

Molecular Formula |

C22H24N2O5 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4,5-dimethoxy-2-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C22H24N2O5/c1-26-18-8-7-15(11-19(18)27-2)14-23-22(25)16-12-20(28-3)21(29-4)13-17(16)24-9-5-6-10-24/h5-13H,14H2,1-4H3,(H,23,25) |

InChI Key |

UMDSDOYNXWXTSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Key Disconnections

- Amide Bond (C-N Linkage) : The central amide bond suggests a coupling between an activated carboxylic acid (e.g., acyl chloride) and a primary amine.

- Pyrrole Substituent : The 1H-pyrrol-1-yl group at the 2-position of the benzamide ring likely originates from a nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

- Methoxy Groups : Sequential etherification using dimethyl sulfate under basic conditions introduces the 3,4- and 4,5-dimethoxy patterns.

Synthesis of 4,5-Dimethoxy-2-(1H-Pyrrol-1-yl)Benzoic Acid

Functionalization of the Benzamide Core

The synthesis begins with 2-nitro-4,5-dimethoxybenzoic acid, which undergoes nitro group reduction to yield 2-amino-4,5-dimethoxybenzoic acid. Subsequent diazotization and coupling with pyrrole introduces the 1H-pyrrol-1-yl moiety.

Representative Procedure :

- Reduction of Nitro Group :

- 2-Nitro-4,5-dimethoxybenzoic acid (10 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (0.5 g).

- Hydrogen gas is bubbled through the solution at 50°C for 6 hours.

- Filtration and concentration yield 2-amino-4,5-dimethoxybenzoic acid (yield: 92%).

- Diazotization and Coupling :

- The amine (5 mmol) is treated with NaNO₂ (6 mmol) in HCl (10 mL, 1M) at 0°C.

- After 30 minutes, pyrrole (6 mmol) in DMF (10 mL) is added dropwise.

- Stirring at room temperature for 12 hours affords 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid (yield: 78%).

Table 1: Optimization of Diazotization Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuCl | DMF | 25 | 65 |

| HBF₄ | AcOH | 0 | 78 |

| None | HCl | 0 | 52 |

Preparation of 3,4-Dimethoxybenzylamine

Etherification of 3,4-Dihydroxybenzyl Chloride

Adapting methods from CN105384650A, 3,4-dihydroxybenzyl chloride reacts with dimethyl sulfate in the presence of sodium hydride to yield 3,4-dimethoxybenzyl chloride. Subsequent cyanation and hydrogenation produce the target amine.

Stepwise Protocol :

- Etherification :

Cyanation :

Hydrogenation :

Amide Coupling and Final Product Isolation

Activation and Coupling

The benzoic acid intermediate (4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid) is activated as an acyl chloride using thionyl chloride, then coupled with 3,4-dimethoxybenzylamine under Schotten-Baumann conditions.

Optimized Coupling Procedure :

- Acyl Chloride Formation :

- Benzoic acid (5 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours. Excess SOCl₂ is removed under vacuum.

Amide Bond Formation :

- The acyl chloride in THF (20 mL) is added dropwise to 3,4-dimethoxybenzylamine (5.5 mmol) and Et₃N (6 mmol) at 0°C.

- Stirring at room temperature for 12 hours followed by aqueous workup yields the crude product.

Purification :

Table 2: Comparative Yields Using Different Coupling Agents

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| DCC/DMAP | CH₂Cl₂ | 82 |

| EDC/HOBt | DMF | 75 |

| SOCl₂ | THF | 78 |

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

- δ 7.82 (s, 1H, Ar-H), 6.95–6.45 (m, 6H, Ar-H and pyrrole-H), 4.45 (d, J=5.6 Hz, 2H, CH₂), 3.87 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃).

Critical Observations :

- Downfield shift at δ 7.82 confirms the deshielded aromatic proton adjacent to the pyrrole group.

- Three distinct methoxy singlets integrate correctly for the 3,4- and 4,5-dimethoxy patterns.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The benzamide group can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrrolyl group can participate in electrophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted pyrrolyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 1.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 8.0 | PARP inhibition |

The compound appears to induce apoptosis in cancer cells and disrupt cell cycle progression, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Additionally, preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cell models, which is crucial for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antitumor Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide resulted in a significant reduction in cell viability at concentrations as low as 6.5 μM. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective properties of the compound demonstrated that it could reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The results indicated a decrease in reactive oxygen species levels and an increase in cell survival rates compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with derivatives reported in Molecules (2011), which detail analogs such as N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) and N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenethyl)benzamide (3n) . Key differences lie in substituent composition and spatial arrangement, as summarized below:

Key Observations:

Substituent Effects on Reactivity: The target compound’s pyrrole ring introduces distinct electronic properties compared to the phenylacetyl group in 3n or the benzoyl group in 3h. Methoxy groups at the 3,4-positions (on the benzyl group) versus 4,5-positions (on the benzamide core) may influence steric hindrance and solubility.

Synthetic Methodology: The target compound and its analogs are synthesized via reductive amination or acylation, as described in Molecules (2011). A typical protocol involves NaBH4 reduction in methanol, followed by extraction and solvent evaporation, yielding products at 85–90% efficiency .

Spectroscopic Data :

- While specific NMR data for the target compound are unavailable, analogs like 3h and 3n exhibit characteristic shifts in ¹H-NMR (e.g., methoxy protons at δ 3.7–3.9 ppm) and ¹³C-NMR (carbonyl carbons at δ 165–170 ppm). The pyrrole’s protons in the target compound would likely resonate near δ 6.5–7.0 ppm, distinct from phenyl protons in 3n (δ 7.2–7.5 ppm) .

Research Findings and Implications

Crystallographic Analysis :

Structural elucidation of similar compounds relies on tools like SHELXL for refinement and ORTEP-3 for graphical representation . The WinGX suite is widely used for small-molecule crystallography, suggesting compatibility with the target compound’s analysis .- The pyrrole moiety may confer unique binding affinities in enzyme inhibition or receptor targeting.

Biological Activity

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure

The compound features a complex structure characterized by:

- Two methoxy groups on the benzyl moiety.

- A pyrrole ring , which is known for its diverse biological activities.

The molecular formula is with a molecular weight of 320.35 g/mol.

Synthesis

The synthesis of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide typically involves:

- Coupling reactions between the appropriate benzamide and pyrrole derivatives.

- Use of reagents such as coupling agents or catalysts to facilitate the reaction.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide exhibit significant anticancer properties. For instance:

- IC50 values for related benzamide derivatives have been reported as low as 5.85 µM against various cancer cell lines, indicating potent activity compared to standard treatments like 5-Fluorouracil .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzamide Derivative A | 5.85 | MCF-7 |

| Benzamide Derivative B | 4.53 | A549 |

| N-(3,4-Dimethoxybenzyl)-... | TBD | TBD |

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

- In vitro tests indicate that it possesses activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or inhibit essential enzymes .

The proposed mechanisms of action for the biological activity include:

- Inhibition of cell proliferation through apoptosis induction.

- Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression and microbial resistance .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a related benzamide derivative demonstrated a notable reduction in tumor size among participants with advanced cancer.

- Case Study 2 : Laboratory tests on microbial cultures showed that the compound effectively inhibited growth at concentrations below 10 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including coupling of the pyrrole moiety to the benzamide core and functionalization of the dimethoxybenzyl group. Key steps may resemble protocols for analogous pyrazolo-pyrimidine or oxadiazole derivatives:

- Step 1 : Condensation reactions under reflux conditions (e.g., ethanol or DMF as solvents) with acid/base catalysts (e.g., triethylamine or glacial acetic acid) to form the benzamide backbone .

- Step 2 : Introduction of the pyrrole ring via nucleophilic substitution or palladium-catalyzed coupling, optimized by varying temperature (80–120°C) and reaction time (4–12 hours) .

- Critical Parameters : Solvent polarity and catalyst selection significantly impact yield. For example, dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates, while triethylamine aids in deprotonation during coupling .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve bond lengths and angles. For example, dihedral angles between the benzamide and pyrrole rings can indicate conformational stability .

- Purity Analysis : HPLC with UV detection (λ = 254–280 nm) and ≥95% purity threshold for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal structures):

- Case Study : If NMR shows equivalence of methoxy groups but SCXRD reveals asymmetry, perform variable-temperature NMR to probe rotational freedom. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy barriers .

- Software Tools : Use ORTEP-3 for visualizing thermal ellipsoids and SHELXPRO for refining disorder models in crystallographic data .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer : Systematic SAR requires:

- Substituent Variation : Modify methoxy groups (e.g., replace with ethoxy or halogens) to assess electronic effects. For example, fluorination at the 4-position may enhance bioavailability .

- Biological Assays : Test inhibitory activity against kinase targets (e.g., EGFR or CDK2) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Correlate IC₅₀ values with computed electrostatic potential maps .

- Data Interpretation : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity. Use software like MOE or Schrodinger Suite for QSAR modeling .

Q. How should crystallographic data be interpreted when hydrogen-bonding networks conflict with predicted biological interactions?

- Methodological Answer :

- Case Study : If SCXRD reveals N–H⋯O hydrogen bonds forming infinite chains (e.g., along the c-axis), but docking simulations predict protein-ligand hydrogen bonds, reconcile by:

- Solvent Accessibility : Analyze crystal packing (e.g., using Mercury CSD) to determine if observed H-bonds are artifacts of crystallization .

- Molecular Dynamics (MD) : Simulate ligand behavior in aqueous protein environments (e.g., GROMACS) to assess stability of predicted interactions .

Experimental Design Considerations

Q. What controls and validations are critical in biological assays for this compound?

- Methodological Answer :

- Positive/Negative Controls : Include known kinase inhibitors (e.g., imatinib for tyrosine kinases) and solvent-only controls to exclude false positives .

- Dose-Response Curves : Use 8–12 concentration points (e.g., 1 nM–100 µM) with triplicate measurements to ensure reproducibility.

- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to confirm selectivity .

Data Contradiction Analysis

Q. How to address discrepancies between in-silico ADMET predictions and experimental pharmacokinetic data?

- Methodological Answer :

- Permeability Assays : Compare Caco-2 cell monolayer results with PAMPA data. If computational models (e.g., SwissADME) overestimate permeability, re-parameterize logD values based on experimental HPLC-derived logP .

- Metabolic Stability : Use liver microsomes (human/rodent) to validate CYP450 interaction predictions from docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.